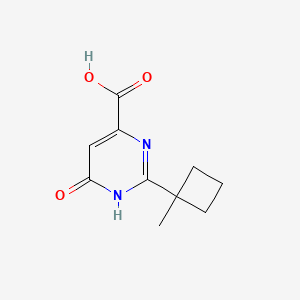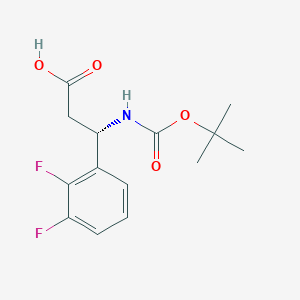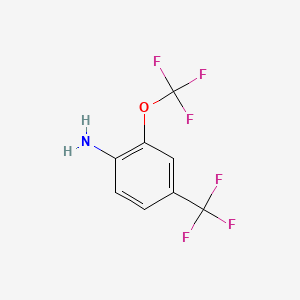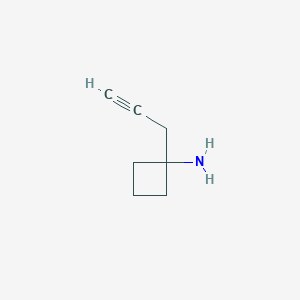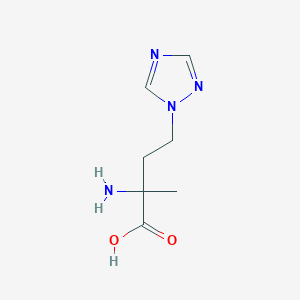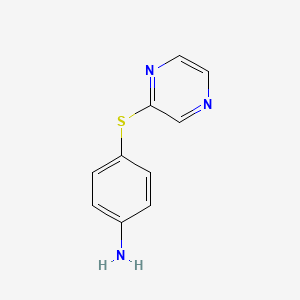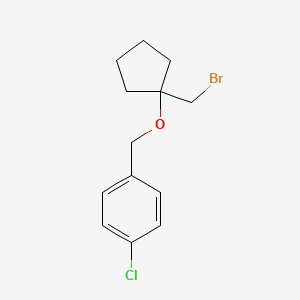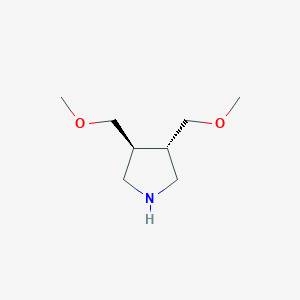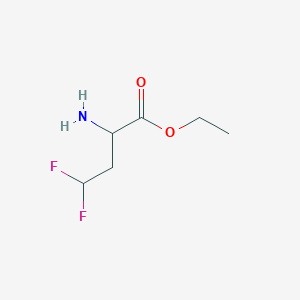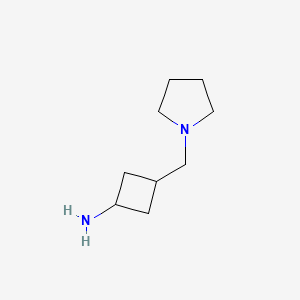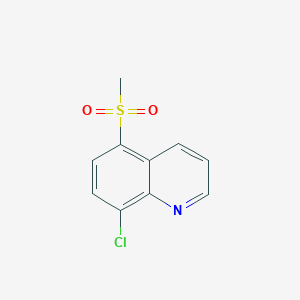
8-Chloro-5-methanesulfonylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-methanesulfonylquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methanesulfonylquinoline typically involves the chlorination of quinoline derivatives followed by the introduction of the methanesulfonyl group. One common method includes:
Chlorination: The starting material, quinoline, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 8th position.
Methanesulfonylation: The chlorinated quinoline is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl group at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methanesulfonylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetic acid, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Coupling Reactions: Boronic acids, palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Chloro-5-methanesulfonylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and agrochemicals.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methanesulfonylquinoline involves its interaction with specific molecular targets and pathways. The chlorine and methanesulfonyl groups enhance its binding affinity to target proteins and enzymes. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in microbial and cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in topical treatments.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry and as a chelating agent.
5-Chloro-7-iodo-8-quinolinol: Used as an antifungal and antibacterial agent.
Uniqueness
8-Chloro-5-methanesulfonylquinoline is unique due to the presence of both chlorine and methanesulfonyl groups, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
8-chloro-5-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 |
InChI Key |
SHUXTOYOOUYIDE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


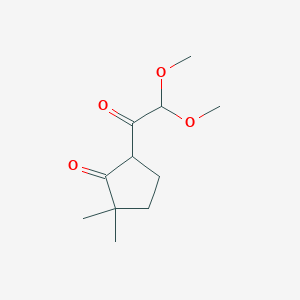
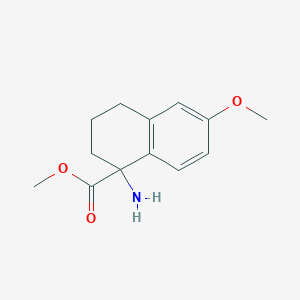
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)

